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Compound of Interest

Compound Name:
(1-Bromo-2,2,2-

trifluoroethyl)benzene

Cat. No.: B2719685 Get Quote

An In-Depth Technical Guide to (1-Bromo-2,2,2-trifluoroethyl)benzene: Properties, Reactivity,

and Applications

Introduction
(1-Bromo-2,2,2-trifluoroethyl)benzene, a halogenated aromatic hydrocarbon, represents a

pivotal building block in modern organic synthesis. Its unique molecular architecture, featuring

a reactive benzylic bromide and a powerfully electron-withdrawing trifluoromethyl group,

confers a distinct profile of reactivity and utility. This combination makes it a valuable precursor

for introducing the 2,2,2-trifluoro-1-phenylethyl moiety into complex molecular targets. For

researchers in drug discovery and materials science, this compound serves as a key

intermediate for synthesizing novel compounds with enhanced metabolic stability, lipophilicity,

and binding affinity—properties often imparted by the trifluoromethyl group.[1] This guide

provides a comprehensive technical overview of its chemical properties, spectroscopic

signature, synthetic utility, and safety protocols, tailored for scientists and development

professionals.

Physicochemical and Spectroscopic Profile
The identity and purity of (1-Bromo-2,2,2-trifluoroethyl)benzene are established through a

combination of physical constant determination and spectroscopic analysis.
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The fundamental physical properties of this compound are summarized below. These constants

are critical for reaction setup, purification, and safe handling.

Property Value Source(s)

CAS Number 434-42-4 [2]

Molecular Formula C₈H₆BrF₃ [2]

Molecular Weight 239.03 g/mol [2]

Appearance Liquid

Density 1.555 g/mL at 25 °C

Boiling Point 158 °C to 214 °C [2]

Refractive Index n20/D 1.487

Flash Point 73.33 °C (164.0 °F)

Spectroscopic Characterization
Spectroscopic methods provide an unambiguous structural fingerprint for the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton spectrum is characterized by a multiplet in the aromatic region

(approx. 7.2-7.5 ppm) corresponding to the phenyl protons. A key feature is the quartet for

the benzylic proton (-CH(Br)-) due to coupling with the three adjacent fluorine atoms.

¹⁹F NMR: The fluorine spectrum typically shows a doublet centered around -65 ppm,

arising from the coupling of the three equivalent fluorine atoms of the CF₃ group with the

single benzylic proton.[3]

¹³C NMR: The carbon spectrum will display distinct signals for the aromatic carbons and

the two aliphatic carbons. The carbon of the CF₃ group will appear as a quartet due to

one-bond C-F coupling, while the benzylic carbon will also be influenced by both bromine

and the CF₃ group.
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Mass Spectrometry (MS):

Electron Ionization (EI-MS) will show a characteristic molecular ion peak cluster. Due to

the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the

mass spectrum will exhibit two peaks of nearly equal intensity for the molecular ion [M]⁺

and [M+2]⁺.[4]

Common fragmentation patterns include the loss of a bromine radical (M-Br) and cleavage

of the trifluoromethyl radical (M-CF₃), leading to significant fragment ions.

Synthesis and Reactivity
The synthetic value of (1-Bromo-2,2,2-trifluoroethyl)benzene stems from its predictable and

versatile reactivity, primarily centered around the C-Br bond.

General Synthetic Approach
This compound is typically synthesized via the radical bromination of (2,2,2-

trifluoroethyl)benzene. This reaction selectively targets the benzylic position, which is activated

for radical abstraction by the adjacent phenyl ring. Common brominating agents include N-

Bromosuccinimide (NBS) with a radical initiator.

Reactants

(2,2,2-Trifluoroethyl)benzene

(1-Bromo-2,2,2-trifluoroethyl)benzene

 CCl₄, Δ

N-Bromosuccinimide (NBS) Radical Initiator (e.g., AIBN)

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://scholar.ulethbridge.ca/sites/default/files/susanfindlay/files/chem2600_lecture03_ms_2018.pdf?m=1549041515
https://www.benchchem.com/product/b2719685?utm_src=pdf-body
https://www.benchchem.com/product/b2719685?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2719685?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: General synthesis of (1-Bromo-2,2,2-trifluoroethyl)benzene.

Detailed Synthetic Protocol (Representative)
The following protocol describes a laboratory-scale synthesis. All operations should be

conducted in a well-ventilated fume hood.

Objective: To synthesize (1-Bromo-2,2,2-trifluoroethyl)benzene from (2,2,2-

trifluoroethyl)benzene.

Materials:

(2,2,2-Trifluoroethyl)benzene

N-Bromosuccinimide (NBS), recrystallized

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide

Carbon tetrachloride (CCl₄), anhydrous

Saturated sodium bisulfite solution

Saturated sodium bicarbonate solution

Brine

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux

condenser, dissolve (2,2,2-trifluoroethyl)benzene (1.0 eq.) in anhydrous CCl₄.

Addition of Reagents: Add N-Bromosuccinimide (1.1 eq.) and a catalytic amount of AIBN

(0.02 eq.) to the solution.

Reaction Execution: Heat the mixture to reflux (approx. 77 °C for CCl₄) and maintain for 4-6

hours. Monitor the reaction progress by TLC or GC-MS. The disappearance of the starting
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material and the formation of a denser product spot indicate progression. Succinimide, a

byproduct, will float on the surface.

Work-up: Cool the reaction mixture to room temperature. Filter off the solid succinimide and

wash it with a small amount of CCl₄.

Quenching: Transfer the filtrate to a separatory funnel. Wash sequentially with saturated

sodium bisulfite solution (to remove any unreacted bromine), saturated sodium bicarbonate

solution, and brine.

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and

concentrate the solvent under reduced pressure using a rotary evaporator.

Purification: The crude product can be purified by vacuum distillation to yield pure (1-Bromo-
2,2,2-trifluoroethyl)benzene as a liquid.

Chemical Reactivity and Synthetic Utility
The molecule's reactivity is dominated by the labile benzylic bromide, making it an excellent

electrophile for constructing more complex molecules. The trifluoromethyl group primarily

exerts a strong electronic influence.

Nucleophilic Substitution: The C-Br bond is susceptible to cleavage by a wide range of

nucleophiles (e.g., amines, thiols, cyanides, alkoxides), providing a direct route to introduce

the trifluoro-1-phenylethyl scaffold. This is foundational for building novel pharmaceutical and

agrochemical candidates.

Electrophilic Aromatic Substitution: The –CH(Br)CF₃ substituent is strongly deactivating and

meta-directing for electrophilic aromatic substitution reactions on the phenyl ring. This is due

to the powerful inductive electron-withdrawing effect of the trifluoromethyl group, which

destabilizes the positively charged intermediate (arenium ion) formed during the reaction,

particularly when the attack is at the ortho or para positions.[5]

Organometallic Chemistry: While the formation of a Grignard reagent can be challenging due

to the benzylic proton's acidity, it can be used in various transition-metal-catalyzed cross-

coupling reactions, such as Suzuki or Sonogashira couplings, after conversion to a more

suitable organometallic species.
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Caption: Key reactivity pathways of (1-Bromo-2,2,2-trifluoroethyl)benzene.

Safety, Handling, and Storage
Proper handling of (1-Bromo-2,2,2-trifluoroethyl)benzene is essential due to its hazardous

properties. The following information is derived from supplier Safety Data Sheets (SDS).

GHS Hazard Classification
Hazard Class Code Statement

Skin Irritation H315 Causes skin irritation

Eye Irritation H319 Causes serious eye irritation

Specific Target Organ Toxicity H335 May cause respiratory irritation

Handling and Personal Protective Equipment (PPE)
Engineering Controls: Use only in a well-ventilated area, preferably inside a chemical fume

hood.

Personal Protective Equipment:
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Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

Skin Protection: Wear flame-retardant, antistatic protective clothing and chemically

resistant gloves (e.g., nitrile).

Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with

an appropriate cartridge for organic vapors.

Hygiene: Wash hands thoroughly after handling. Immediately change contaminated clothing.

Storage and Disposal
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. It is

classified as a combustible liquid (Storage Class 10). Keep away from heat, sparks, and

open flames.

Disposal: Dispose of contents and container to an approved waste disposal plant in

accordance with local, state, and federal regulations.

Conclusion
(1-Bromo-2,2,2-trifluoroethyl)benzene is a highly versatile and valuable reagent in synthetic

chemistry. Its utility is defined by the strategic combination of a reactive benzylic bromide

handle and the electronically influential trifluoromethyl group. A thorough understanding of its

physicochemical properties, spectroscopic characteristics, and reactivity profile is crucial for its

effective and safe application in the synthesis of advanced materials and complex bioactive

molecules, particularly within the pharmaceutical and agrochemical industries.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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